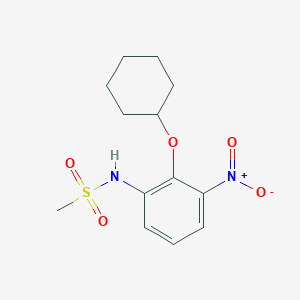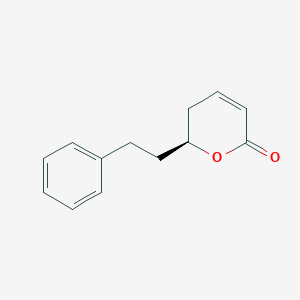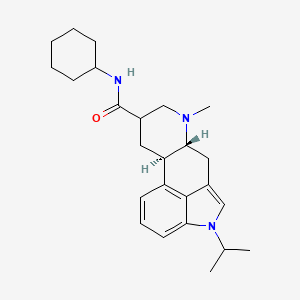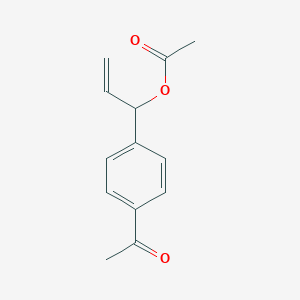![molecular formula C74H72S8 B12571147 Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene CAS No. 181043-32-3](/img/structure/B12571147.png)
Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene: is a complex organic compound characterized by the presence of eight 3,5-dimethylphenylsulfanyl groups attached to a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene typically involves the reaction of naphthalene with 3,5-dimethylphenylsulfanyl groups under controlled conditions. The process may include the use of catalysts and specific solvents to facilitate the reaction. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene is used as a building block in organic synthesis and materials science
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene exerts its effects involves interactions with molecular targets and pathways. The phenylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the specific pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
- Octakis[(3,5-dimethylphenyl)sulfanyl]benzene
- Octakis[(3,5-dimethylphenyl)sulfanyl]anthracene
Comparison: Compared to similar compounds, Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene is unique due to its naphthalene core, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
181043-32-3 |
|---|---|
Molekularformel |
C74H72S8 |
Molekulargewicht |
1217.9 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8-octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene |
InChI |
InChI=1S/C74H72S8/c1-41-17-42(2)26-57(25-41)75-67-65-66(69(77-59-29-45(5)19-46(6)30-59)72(80-62-35-51(11)22-52(12)36-62)71(67)79-61-33-49(9)21-50(10)34-61)70(78-60-31-47(7)20-48(8)32-60)74(82-64-39-55(15)24-56(16)40-64)73(81-63-37-53(13)23-54(14)38-63)68(65)76-58-27-43(3)18-44(4)28-58/h17-40H,1-16H3 |
InChI-Schlüssel |
ORZDUHJVDCQOPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=C(C3=C2C(=C(C(=C3SC4=CC(=CC(=C4)C)C)SC5=CC(=CC(=C5)C)C)SC6=CC(=CC(=C6)C)C)SC7=CC(=CC(=C7)C)C)SC8=CC(=CC(=C8)C)C)SC9=CC(=CC(=C9)C)C)SC1=CC(=CC(=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)





![4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester](/img/structure/B12571136.png)


